molecular formula C19H27N3O4 B1681725 Semagacestat CAS No. 425386-60-3

Semagacestat

Cat. No.: B1681725
CAS No.: 425386-60-3
M. Wt: 361.4 g/mol
InChI Key: PKXWXXPNHIWQHW-RCBQFDQVSA-N
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Biochemical Analysis

Biochemical Properties

Semagacestat functions by inhibiting the γ-secretase enzyme complex, which is responsible for the proteolytic cleavage of amyloid precursor protein (APP) into Aβ peptides . By blocking this enzyme, this compound reduces the production and secretion of Aβ40 and Aβ42 peptides . This interaction is crucial as it targets an upstream event in the amyloid cascade, representing a direct test of the amyloid hypothesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It reduces the levels of Aβ peptides in the plasma, which is consistent with its role as a γ-secretase inhibitor . It also leads to an increase in intracellular byproduct peptides and long Aβ species, which can have adverse effects on cellular function . Additionally, this compound has been associated with increased ventricular volume and decreased cerebrospinal fluid phosphorylated tau (p-tau) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the γ-secretase enzyme complex, thereby inhibiting its activity . This inhibition prevents the cleavage of APP into Aβ peptides, reducing their production and secretion . Furthermore, this compound has been shown to activate the growth hormone secretagogue receptor (GHS-R1a), leading to increased intracellular calcium influx and receptor internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, it reduces plasma levels of Aβ peptides, but this effect is followed by a biphasic response where plasma Aβ levels exceed baseline levels . Long-term studies have shown that this compound can lead to cognitive decline, increased ventricular volume, and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with significant adverse effects, including cognitive decline and increased incidence of skin cancer . In humans, a single dose of this compound has been shown to alter the cerebrospinal fluid peptidome, indicating its impact on peptide production and regulation .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the production of Aβ peptides. It inhibits the γ-secretase enzyme, which is responsible for the cleavage of APP into Aβ peptides . Additionally, this compound has been shown to activate the GHS-R1a receptor, which is involved in various physiological functions, including energy metabolism and growth hormone secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the γ-secretase enzyme complex . It has been shown to reduce plasma levels of Aβ peptides but does not significantly affect cerebrospinal fluid Aβ levels . The distribution of this compound within the body can lead to various adverse effects, including increased ventricular volume and cognitive decline .

Subcellular Localization

The subcellular localization of this compound is primarily within the γ-secretase enzyme complex, where it exerts its inhibitory effects . This localization is crucial for its function as it directly interacts with the enzyme responsible for the production of Aβ peptides . Additionally, this compound has been shown to cause intracellular accumulation of byproduct peptides, which can have adverse effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semagacestat involves multiple steps, including the formation of a dipeptide structure. The key steps include the coupling of specific amino acids and the formation of a benzazepinone ring . The reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Semagacestat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various analogs with modified activity profiles .

Properties

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235740
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425386-60-3, 866488-53-1
Record name Semagacestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 450139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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